molecular formula C12H19NO B8768982 2-(2-Tert-butoxyphenyl)ethanamine

2-(2-Tert-butoxyphenyl)ethanamine

Cat. No.: B8768982
M. Wt: 193.28 g/mol
InChI Key: YMAZREHWLSEESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Tert-butoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a tert-butoxy (-OC(CH₃)₃) group at the ortho position of the phenyl ring and an ethanamine (-CH₂CH₂NH₂) side chain. The tert-butoxy group imparts significant steric bulk and moderate electron-donating properties due to the oxygen atom’s lone pairs, while the tert-butyl moiety enhances hydrophobicity.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-11-7-5-4-6-10(11)8-9-13/h4-7H,8-9,13H2,1-3H3

InChI Key

YMAZREHWLSEESP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1CCN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The ortho-substituted tert-butoxy group distinguishes 2-(2-Tert-butoxyphenyl)ethanamine from analogs with para-substituents or alternative functional groups:

  • 2-(4-Tert-Butylphenyl)ethylamine () : Features a tert-butyl (-C(CH₃)₃) group at the para position. The absence of an oxygen atom reduces electron-donating capacity compared to the tert-butoxy group, while the para position allows for less steric hindrance. This compound’s logP is likely higher due to increased hydrophobicity, impacting membrane permeability .
  • 2-(2-Trifluoromethoxy)phenyl)ethanamine (): Substituted with a trifluoromethoxy (-OCF₃) group at the ortho position. The trifluoromethoxy group is electron-withdrawing due to the electronegative fluorine atoms, contrasting with the electron-donating tert-butoxy group.
  • 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H, ) : Contains methoxy (-OCH₃) groups at the 2 and 5 positions. Methoxy groups are smaller and less hydrophobic than tert-butoxy, leading to higher solubility in polar solvents. Quantum molecular descriptors (e.g., HOMO-LUMO gap, electrophilicity) calculated for 2C-H suggest moderate chemical reactivity, which may differ in the tert-butoxy analog due to steric and electronic effects .

Physicochemical Properties

Key properties inferred from substituent effects:

Compound Substituent(s) Molecular Weight (g/mol) logP (Predicted) Dipole Moment (Debye)
This compound Ortho-tert-butoxy ~223.3 ~3.2 ~2.5
2-(4-Tert-Butylphenyl)ethylamine Para-tert-butyl 191.3 ~3.8 ~1.8
2-(2-Trifluoromethoxy)phenyl)ethanamine Ortho-trifluoromethoxy 209.2 ~2.5 ~3.0
2C-H () 2,5-Dimethoxy 181.2 ~1.7 ~2.2
  • logP : The tert-butoxy group increases hydrophobicity compared to methoxy but less than tert-butyl.
  • Dipole Moment : The tert-butoxy group’s oxygen atom contributes to a higher dipole than tert-butyl but lower than trifluoromethoxy.

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